molecular formula C25H28N4O5S B12342238 11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12342238
M. Wt: 496.6 g/mol
InChI Key: VEOPFLHTYGFBTG-UHFFFAOYSA-N
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Description

“11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a methoxyphenyl group, and a thia-triazatricyclo structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” likely involves multiple steps, including the formation of the core triazatricyclo structure and the subsequent introduction of the ethoxyphenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the core structure: This could involve cyclization reactions using appropriate precursors under controlled conditions.

    Functional group introduction: The ethoxyphenyl and methoxyphenyl groups can be introduced through substitution reactions using reagents like ethyl iodide and methoxybenzyl chloride.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as a drug candidate due to its unique structure and functional groups.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or nanomaterials, due to its structural complexity.

Mechanism of Action

The mechanism of action of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Interference with cellular pathways: It may disrupt cellular pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 11-[2-(4-Methoxyphenyl)-2-oxoethyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
  • 11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-hydroxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Uniqueness

The uniqueness of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” lies in its specific combination of functional groups and the thia-triazatricyclo structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

11-[2-(4-ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C25H28N4O5S/c1-3-34-18-10-8-16(9-11-18)20(30)15-28-25(32)29-19-12-13-35-22(19)23(31)27(24(29)26-28)14-17-6-4-5-7-21(17)33-2/h4-11,19,22,24,26H,3,12-15H2,1-2H3

InChI Key

VEOPFLHTYGFBTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CC=C5OC

Origin of Product

United States

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